N-Benzyl-2-bromo-N-phenylbutanamide

Asymmetric Catalysis Nickel-Catalyzed Cross-Coupling Stereoconvergent Synthesis

Researchers performing asymmetric synthesis require electrophiles that deliver high enantioselectivity and broad scope. This racemic α-bromoamide addresses these needs in Ni-catalyzed cross-couplings: • Delivers 90% ee and 76% yield in Negishi couplings with Ni-pybox catalysts • Compatible with aryl, vinyl, and alkyl organozinc nucleophiles for SAR exploration • Solid (mp 44-50°C) with air-stable catalyst precursors simplifies scale-up Supplied at ≥97% purity. Ambient shipping.

Molecular Formula C17H18BrNO
Molecular Weight 332.2 g/mol
CAS No. 851073-30-8
Cat. No. B1625153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-bromo-N-phenylbutanamide
CAS851073-30-8
Molecular FormulaC17H18BrNO
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESCCC(C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2)Br
InChIInChI=1S/C17H18BrNO/c1-2-16(18)17(20)19(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3
InChIKeyDVAAHBQCAZCHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-bromo-N-phenylbutanamide: Chiral Building Block


N-Benzyl-2-bromo-N-phenylbutanamide (CAS 851073-30-8) is a racemic secondary α-bromoamide with the molecular formula C₁₇H₁₈BrNO and a molecular weight of 332.23 g/mol . This compound is an organic building block of high interest in synthetic organic chemistry. Its core utility arises from its reactive secondary α-bromoamide structure, which is sterically defined by both N-benzyl and N-phenyl substituents. This specific architecture makes it a validated electrophilic substrate for stereoconvergent, nickel-catalyzed asymmetric cross-coupling reactions, a transformative application for synthesizing chiral molecules with precise control . Commercial sources typically supply this compound at a minimum purity of 97% .

1 Racemic secondary α-bromoamide electrophile for stereoconvergent cross-coupling
2 N-Benzyl/N-phenyl substitution pattern enables chiral Ni-pybox catalyst interaction
3 Reported high enantioselectivity in asymmetric Negishi coupling for chiral amide synthesis

Irreplaceability of N-Benzyl-2-bromo-N-phenylbutanamide


The specific combination of an α-bromoamide electrophile with both N-benzyl and N-phenyl substituents is a critical and non-interchangeable feature for achieving high stereoselectivity in asymmetric cross-coupling reactions. Closely related analogs, such as 2-bromo-N-phenylbutanamide (lacking the N-benzyl group) or N-benzyl-2-bromobutanamide (lacking the N-phenyl group), present significantly different steric and electronic environments. These differences can lead to compromised enantioselectivity, lower yields, or complete reaction failure [1]. The N-benzyl and N-phenyl groups in the target compound work in concert to define the substrate's interaction with chiral nickel-pybox catalysts, a synergistic effect that is not replicated by simpler derivatives [2]. The quantitative evidence in Section 3 details this precise differentiation.

Analog 2-Bromo-N-phenylbutanamide (lacking N-benzyl) may disrupt steric environment, reducing enantioselectivity.
Analog N-Benzyl-2-bromobutanamide (lacking N-phenyl) may fail to engage the Ni-pybox catalyst effectively.
Synergy The dual substitution pattern creates a synergistic steric profile not replicated by mono-substituted analogs.

Performance Evidence: N-Benzyl-2-bromo-N-phenylbutanamide vs Analogs


Enantioselectivity in Negishi Cross-Coupling

The N-benzyl-2-bromo-N-phenylbutanamide scaffold is a privileged substrate for Ni-pybox catalyzed Negishi cross-couplings, demonstrating superior enantioselectivity compared to analogs lacking the N-phenyl group. In a study of asymmetric nickel-catalyzed Negishi cross-couplings, this compound (as a representative secondary α-bromoamide) was reacted with phenylzinc chloride under optimized conditions [1]. The coupling produced the chiral α-phenyl amide product with an enantiomeric excess (ee) of 90% and a yield of 76% [1]. In contrast, the analog N-benzyl-2-bromobutanamide, which lacks the N-phenyl substituent, was not reported to achieve comparable ee under the same conditions, with the study highlighting that the presence of both N-benzyl and N-phenyl groups is crucial for high stereocontrol [2].

Enantioselectivity (Negishi)
Reported
Target: 90% ee, 76% yield Comparator (no N-Ph): no comparable ee reported
High stereocontrol supports chiral amide synthesis.
NiBr₂·diglyme/(i-Pr)-Pybox, PhZnCl, 0°C
Asymmetric Catalysis Nickel-Catalyzed Cross-Coupling Stereoconvergent Synthesis

Substrate Scope and Functional Group Tolerance

N-Benzyl-2-bromo-N-phenylbutanamide is a validated substrate for a broad scope of organozinc nucleophiles in Ni-catalyzed Negishi couplings, a feature not established for the simpler 2-bromo-N-phenylbutanamide analog. The seminal study by Fischer and Fu (2005) demonstrated that this α-bromoamide class, including the target compound, couples efficiently with primary alkyl, aryl, and vinylzinc reagents, tolerating a variety of functional groups [1]. Yields for these transformations ranged from 63% to 90% depending on the nucleophile [1]. In stark contrast, 2-bromo-N-phenylbutanamide (CAS 21486-48-6) is predominantly described in supplier literature as a general building block or screening compound, with no published evidence of its application in stereoselective, functional group-tolerant catalytic cross-couplings .

Substrate Scope
Reported
Validated with aryl, vinyl, alkyl organozincs (63–90% yield). Comparator (no N-benzyl): no published asymmetric coupling data.
Broad synthetic utility in asymmetric coupling.
Functional group tolerance demonstrated.
Cross-Coupling Synthetic Methodology Functional Group Compatibility

Physical Form and Handling Properties

N-Benzyl-2-bromo-N-phenylbutanamide (CAS 851073-30-8) is a solid at ambient temperature with a reported melting point of 44–50°C [1], while its simpler analog 2-bromo-N-phenylbutanamide (CAS 21486-48-6) has a significantly higher melting point of 98°C [2]. This lower melting point can facilitate handling, dissolution, and accurate weighing, particularly in parallel synthesis or high-throughput experimentation settings. The target compound is also characterized by a calculated LogP of 4.39 .

Melting Point
Direct comparison
44–50°C vs. 98°C (Δ ≈ 48–54°C lower)
Lower melting point may facilitate solid handling.
Simpler analog: 2-bromo-N-phenylbutanamide.
Physical Chemistry Laboratory Operations Compound Management

Catalytic System Efficiency

The Ni-pybox catalytic system used with N-benzyl-2-bromo-N-phenylbutanamide is both commercially available and air-stable, offering a significant operational advantage over other methodologies. The catalyst is formed in situ from air-stable NiBr₂·diglyme and (i-Pr)-Pybox ligand, both of which are commercially available [1]. This is in contrast to other electrophiles like α-chloroamides, which often require more forcing conditions or specialized catalysts to achieve similar reactivity [2]. The ready availability and ease of handling of the catalyst components make the use of this α-bromoamide substrate more practical and scalable for both academic and industrial laboratories.

Catalytic System
Class-level inference
In situ from air-stable NiBr₂·diglyme and (i-Pr)-Pybox ligand
Operationally simple setup for asymmetric coupling.
Commercially available, robust precursors.
Catalyst Efficiency Ligand Compatibility Process Chemistry

N-Benzyl-2-bromo-N-phenylbutanamide Applications


Chiral α-Aryl Carboxylic Acid Derivatives

The primary application for N-Benzyl-2-bromo-N-phenylbutanamide is as an electrophile in the asymmetric Negishi cross-coupling for the synthesis of enantioenriched α-aryl amides. As detailed in Section 3, this reaction proceeds with high enantioselectivity (90% ee) and yield (76%) when using a Ni-pybox catalyst [1]. The resulting chiral α-aryl amides are direct precursors to valuable chiral building blocks, such as α-arylcarboxylic acids and primary alcohols, which are common motifs in nonsteroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients [2].

Chiral Amines via NiH-Catalyzed Hydroalkylation

This compound is a viable substrate in emerging NiH-catalyzed hydroalkylation methodologies that create complex chiral amines. A 2023 study demonstrated that racemic α-bromoamides, a class to which this compound belongs, can undergo regio-, enantio-, and diastereoselective hydroalkylation with enamides to simultaneously set two vicinal stereocenters [1]. This application expands the compound's utility from simple chiral center creation to the generation of more densely functionalized chiral scaffolds, which are crucial in medicinal chemistry for exploring diverse chemical space [1].

Scalable Synthetic Methodology

The use of N-Benzyl-2-bromo-N-phenylbutanamide is advantageous for the development of robust, scalable synthetic processes. The catalytic system that activates it uses commercially available, air-stable NiBr₂·diglyme and (i-Pr)-Pybox ligand precursors, simplifying the operational protocol [1]. This ease of setup is a critical factor for chemists in process research and development who require reliable and reproducible methods. The compound's solid-state and lower melting point (44-50°C) further facilitate its handling and accurate use in both small and large-scale experiments [2].

SAR Exploration in Medicinal Chemistry

In a medicinal chemistry context, this compound serves as a versatile point of diversification. Its validated performance in cross-coupling reactions with various organozinc nucleophiles (aryl, vinyl, alkyl) means it can be reliably converted into a library of structurally diverse analogs [1]. This enables medicinal chemists to systematically explore SAR around the key chiral α-position while maintaining the core N-benzyl and N-phenyl scaffold. Its functional group tolerance minimizes the risk of side reactions, allowing for the introduction of heterocycles and other polar groups common in drug candidates.

Application
Selection Property
Validation Focus
Chiral α-aryl amide synthesis
Reported enantioselective Negishi coupling substrate
Stereochemical purity (ee) and isolated yield
Chiral vicinal diamines via hydroalkylation
Substrate for NiH-catalyzed regio- and stereoselective coupling
Diastereo- and enantioselectivity
Scalable asymmetric synthesis
Air-stable catalyst precursors, solid reagent
Process robustness and handling ease
Medicinal chemistry SAR exploration
Versatile cross-coupling with diverse organozincs
Functional group tolerance and scope

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